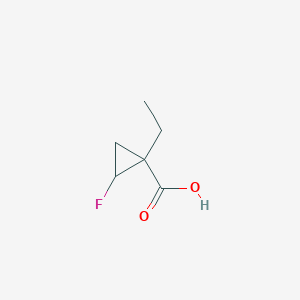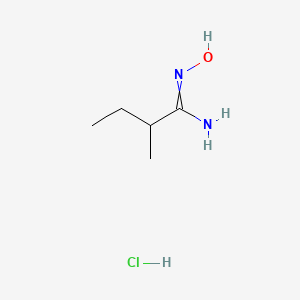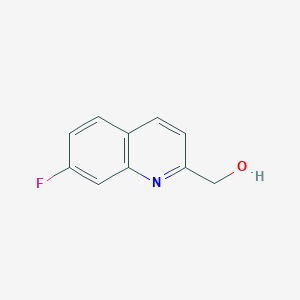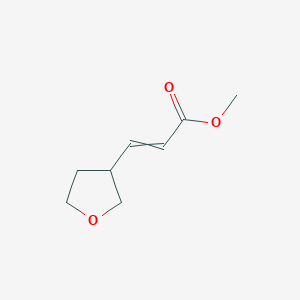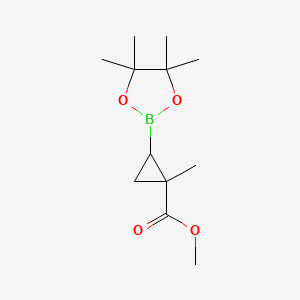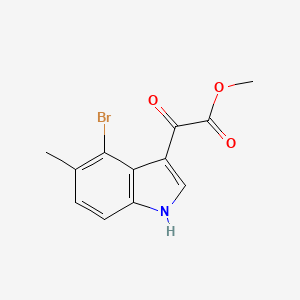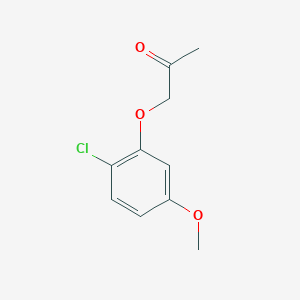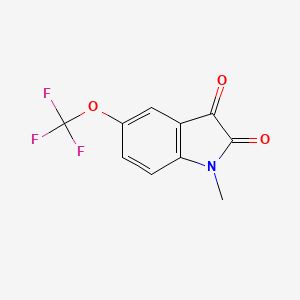
1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione is a chemical compound characterized by the presence of a trifluoromethoxy group attached to an indoline-2,3-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ethers, which are synthesized through nucleophilic substitution reactions . The reaction conditions often require the presence of a base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized aromatic compounds under mild reaction conditions . These methods ensure high yields and purity, making the compound suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted indoline-2,3-dione derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism by which 5-(Trifluoromethoxy)-1-methylindoline-2,3-dione exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells through caspase activation . The trifluoromethoxy group enhances the compound’s stability and lipophilicity, improving its efficacy in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethoxy)oxindole: Shares a similar core structure but differs in the position of the trifluoromethoxy group.
Trifluoromethyl ethers: Compounds with similar trifluoromethoxy substituents but different core structures.
Uniqueness
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H6F3NO3 |
|---|---|
Poids moléculaire |
245.15 g/mol |
Nom IUPAC |
1-methyl-5-(trifluoromethoxy)indole-2,3-dione |
InChI |
InChI=1S/C10H6F3NO3/c1-14-7-3-2-5(17-10(11,12)13)4-6(7)8(15)9(14)16/h2-4H,1H3 |
Clé InChI |
HGOMGUBYEBLVEL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)OC(F)(F)F)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


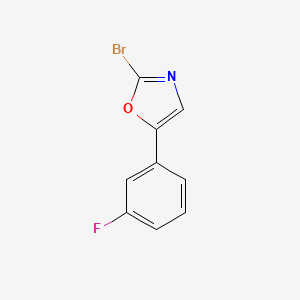

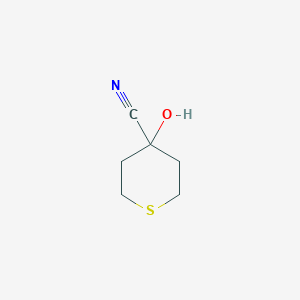

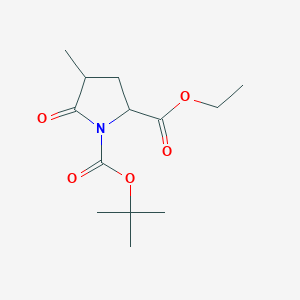
![6-Fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole](/img/structure/B11721161.png)
